

Technical Monograph: 4-Chloro-6-fluoropyridine-3-carboxylic Acid

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Compound of Interest

Compound Name: 4-Chloro-6-fluoronicotinic acid

CAS No.: 1211525-00-6

Cat. No.: B581868

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Executive Summary & Chemical Profile

4-Chloro-6-fluoropyridine-3-carboxylic acid is a high-value heterocyclic building block characterized by a trifunctional core: a carboxylic acid for amide coupling, and two differentiated electrophilic sites (C4-Cl and C6-F) for nucleophilic aromatic substitution (

). Its utility lies in the orthogonal reactivity of the halogen substituents, allowing for sequential, regioselective functionalization—a critical feature for Fragment-Based Drug Design (FBDD).

Physicochemical Specifications

Property	Value	Note
CAS Number	1211525-00-6	
Formula		
Molecular Weight	175.54 g/mol	
Appearance	White to off-white solid	Hygroscopic tendency
Predicted pKa	-3.5 (COOH)	Pyridine N basicity is suppressed by F/Cl
logP (Calc)	1.2 - 1.5	Lipophilic scaffold
H-Bond Donors/Acceptors	1 / 4	

Structural Analysis & Electronic Properties

The reactivity of this scaffold is dictated by the interplay between the electron-poor pyridine ring and its substituents.

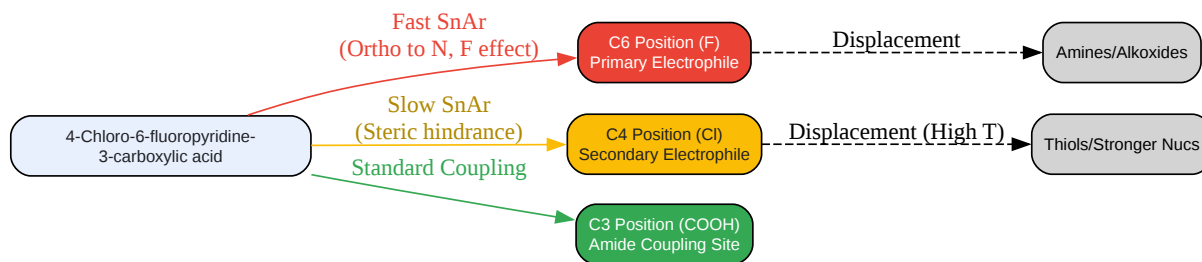
- Pyridine Nitrogen (N1): Acts as an electron sink, activating C2 (C6) and C4 positions.
- Carboxylic Acid (C3): An electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It strongly activates the C4 position (ortho) and the C6 position (para-like relationship).
- Fluorine (C6): Highly electronegative. In

reactions, the C-F bond is highly polarized, stabilizing the Meisenheimer intermediate. Being ortho to N1, it is the most reactive site.

- Chlorine (C4): Activated by N1 (para) and C3-COOH (ortho). However, it is generally less reactive than C6-F toward "hard" nucleophiles due to the superior leaving group ability of fluorine in regimes.

Diagram 1: Electronic Reactivity Map

The following diagram visualizes the electrophilic susceptibility of the core carbons.



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Caption: Reactivity hierarchy of the pyridine core. Red indicates the highest susceptibility to nucleophilic attack.

Synthetic Pathways & Manufacturing

While often purchased, the synthesis of this core typically proceeds via Halex (Halogen Exchange) or oxidative pathways.

Route A: Halex Reaction (Industrial Preferred)

Starting from 4,6-dichloronicotinic acid ethyl ester, controlled fluorination is performed.

- Reagents: Anhydrous KF (or CsF), 18-crown-6 (catalyst).
- Solvent: Sulfolane or DMSO (high boiling, polar aprotic).
- Conditions: 100–120°C.
- Selectivity: The C6-Cl (ortho to N) exchanges faster than C4-Cl due to the stabilization of the transition state by the ring nitrogen.
- Hydrolysis: Subsequent acid hydrolysis yields the free acid.

Route B: Oxidative Functionalization

Starting from 2-fluoro-4-chloro-5-methylpyridine:

- Oxidation:

or

oxidation of the methyl group converts it to the carboxylic acid.
- Advantage: Avoids regioselectivity issues of halogenation if the starting material is isomerically pure.

Reactivity & Functionalization Protocols

This section details the self-validating protocols for diversifying the scaffold.

Regioselective (The C6-F Displacement)

The C6-fluorine is the "hot" spot. It can be displaced by primary/secondary amines or alkoxides under mild conditions, leaving the C4-chlorine intact for later steps.

Protocol: C6-Amination

- Setup: Dissolve 1.0 eq of 4-chloro-6-fluoropyridine-3-carboxylic acid in anhydrous THF or DMF.
- Base: Add 2.5 eq of DIPEA (Hunig's base). Note: Excess base is required to neutralize the carboxylic acid first.
- Nucleophile: Add 1.1 eq of the amine ().
- Reaction: Stir at 0°C to RT. Monitor by LC-MS.[1][2]
 - Validation: Disappearance of parent peak (M+) and appearance of product (M-F+Nuc).
- Workup: Acidify to pH 4 to precipitate the product or extract with EtOAc.

Amide Coupling (C3-COOH)

The carboxylic acid can be coupled to amines using standard peptide chemistry. However, avoid using nucleophilic bases (like DMAP) that might trigger

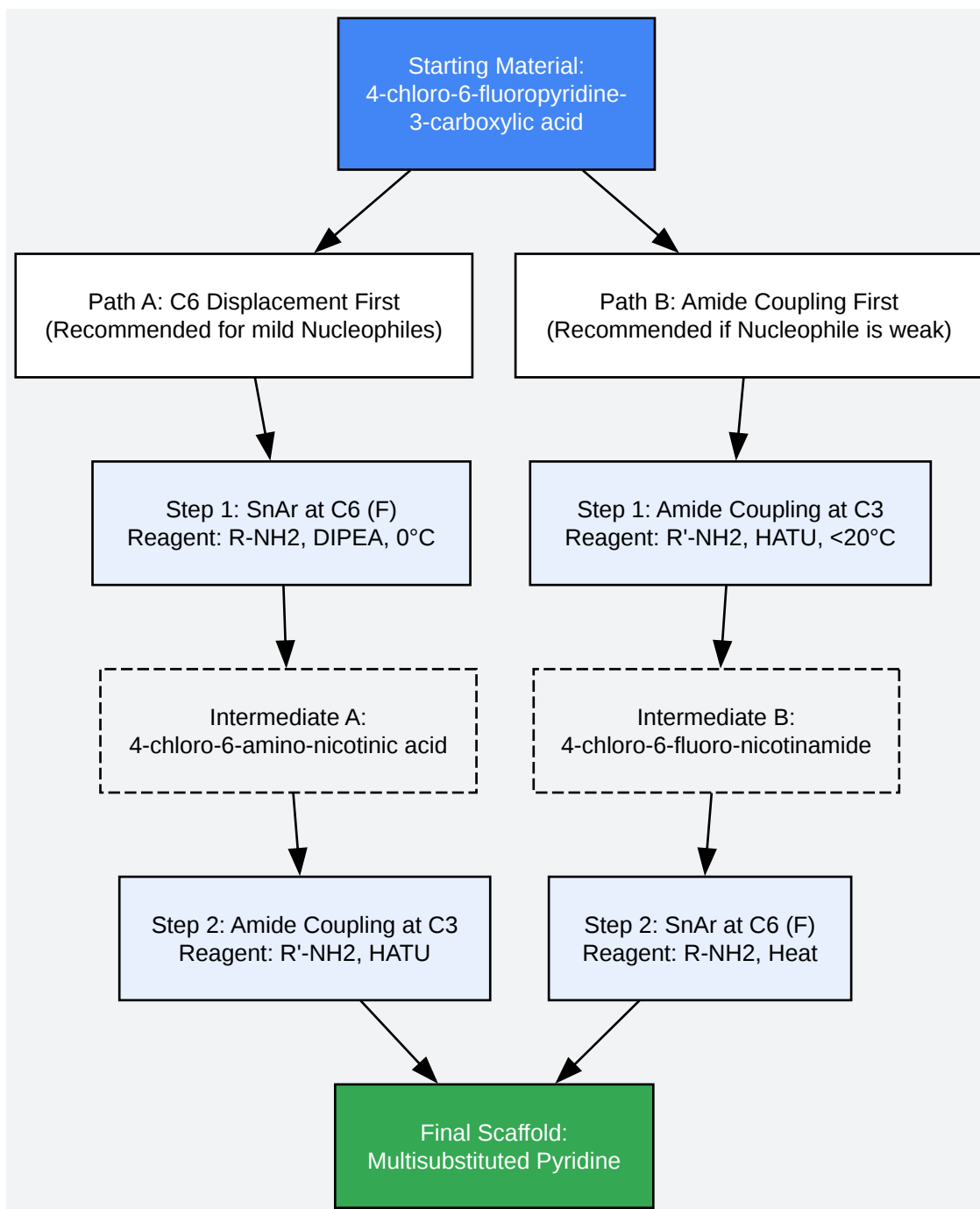
at the C6 position.

Recommended System:

- Coupling Agent: HATU or (Propylphosphonic anhydride).
- Base: NMM (N-methylmorpholine) or DIPEA.
- Solvent: DMF or DCM.
- Caution: If the C6-F is still present, keep temperatures <40°C to prevent displacement by the amine coupling partner before the amide bond forms.

Diagram 2: Sequential Functionalization Workflow

This workflow illustrates the logical order of operations to maximize yield and purity.



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Caption: Decision tree for sequential functionalization. Path A is generally preferred to avoid side reactions.

Handling & Stability

- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-F bond is stable, but the carboxylic acid can catalyze slow hydrolysis of the halogens if moisture is present.
- Safety:
 - Corrosive: The free acid is an irritant.
 - HF Generation: In the presence of strong Lewis acids or high temperatures with moisture, trace HF may be generated. Use plasticware or HF-resistant glassware if harsh acidic conditions are employed.
 - Toxicity: Treat as a potential sensitizer and kinase inhibitor precursor (bioactive).

References

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